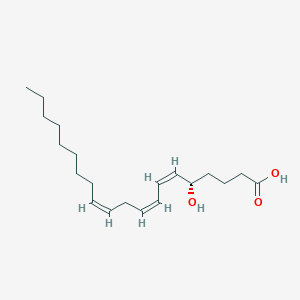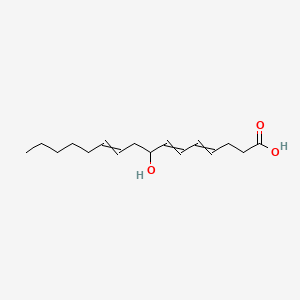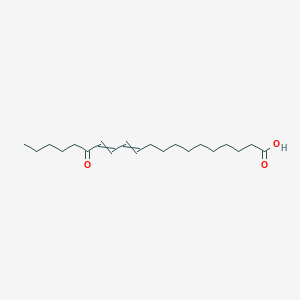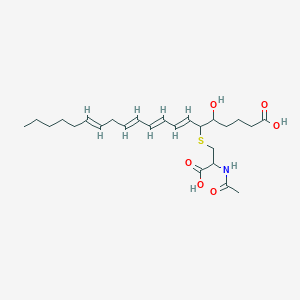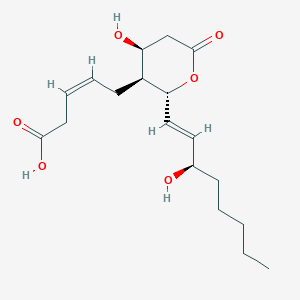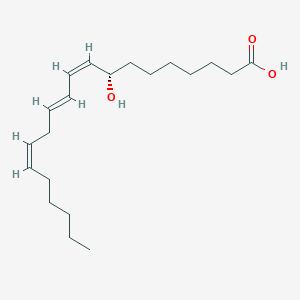
8(S)-HETrE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8(S)-Hydroxy-5,6-epoxyeicosatrienoic acid, commonly known as 8(S)-HETrE, is a bioactive lipid derived from arachidonic acid. It is part of the eicosanoid family, which includes various signaling molecules involved in inflammatory and immune responses. This compound is specifically known for its role in modulating vascular tone and platelet aggregation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8(S)-HETrE typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by cytochrome P450 enzymes, which introduce an epoxide group at the 5,6-position and a hydroxyl group at the 8-position. The reaction conditions often include the use of specific cofactors and optimal pH and temperature to ensure high yield and specificity.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. advancements in biotechnological methods, such as the use of engineered microorganisms, have shown potential for scalable production. These methods involve the genetic modification of microorganisms to express the necessary enzymes for the biosynthesis of this compound from arachidonic acid.
化学反応の分析
Types of Reactions: 8(S)-HETrE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can modify the epoxide or hydroxyl groups.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products: The major products formed from these reactions include various hydroxylated and epoxidized derivatives of eicosanoids, each with distinct biological activities.
科学的研究の応用
8(S)-HETrE has several scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of lipid oxidation and epoxidation.
Biology: Investigated for its role in cell signaling pathways, particularly those involved in inflammation and immune responses.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, due to its ability to modulate vascular tone and platelet function.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals targeting inflammatory and immune-related conditions.
作用機序
The mechanism of action of 8(S)-HETrE involves its interaction with specific receptors and enzymes in the body. It primarily targets the peroxisome proliferator-activated receptors (PPARs) and other eicosanoid receptors, modulating their activity. This interaction leads to changes in gene expression and cellular responses, influencing processes such as inflammation, immune response, and vascular function.
類似化合物との比較
8®-Hydroxy-5,6-epoxyeicosatrienoic acid: An enantiomer of 8(S)-HETrE with similar but distinct biological activities.
5,6-Epoxyeicosatrienoic acid: A precursor in the biosynthesis of various eicosanoids.
12(S)-Hydroxy-5,6-epoxyeicosatrienoic acid: Another hydroxylated and epoxidized eicosanoid with different biological effects.
Uniqueness: this compound is unique due to its specific stereochemistry and the resulting biological activities. Its ability to modulate vascular tone and platelet aggregation distinguishes it from other eicosanoids, making it a valuable compound for research in cardiovascular and inflammatory diseases.
特性
分子式 |
C20H34O3 |
|---|---|
分子量 |
322.5 g/mol |
IUPAC名 |
(8S,9Z,11E,14Z)-8-hydroxyicosa-9,11,14-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-10,13,16,19,21H,2-5,8,11-12,14-15,17-18H2,1H3,(H,22,23)/b7-6-,10-9+,16-13-/t19-/m1/s1 |
InChIキー |
SKIQVURLERJJCK-GMPUQMIZSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C/C=C\[C@H](CCCCCCC(=O)O)O |
正規SMILES |
CCCCCC=CCC=CC=CC(CCCCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E,8E,11E,14E,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B10767620.png)
![(2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B10767627.png)
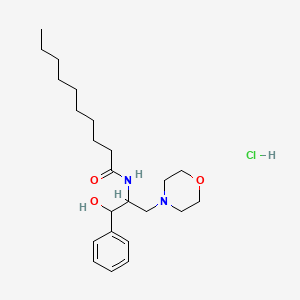
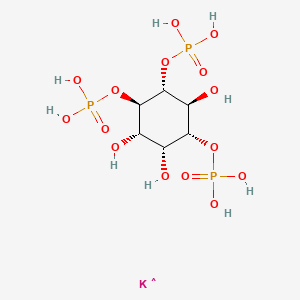
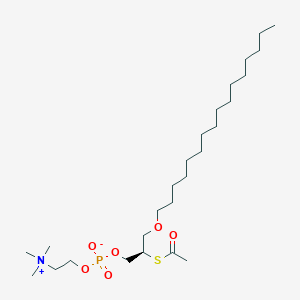
![[2-(11-Carboxy-9-oxoundec-10-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10767659.png)


![(6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B10767683.png)
